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Introduction

Tricresyl phosphate (TCP), a widely used organophosphate flame retardant and plasticizer, is a
complex mixture of ten possible structural isomers based on the ortho-, meta-, and para-
positions of the methyl group on the phenyl rings.[1][2] Commercial TCP mixtures are
predominantly composed of meta- and para-isomers, with efforts made to minimize the
neurotoxic tri-o-cresyl phosphate (ToCP) isomer.[2][3] Beyond the well-documented
neurotoxicity of the ortho-isomers, there is growing evidence that TCP isomers can act as
endocrine-disrupting chemicals (EDCSs), interfering with the body's hormonal systems. This
technical guide provides an in-depth overview of the endocrine-disrupting effects of various
TCP isomers, focusing on their interactions with estrogen, androgen, and thyroid signaling
pathways. It includes a compilation of quantitative data from key studies, detailed experimental
protocols, and visualizations of relevant biological pathways and workflows.

Estrogenic and Anti-Estrogenic Effects

Tricresyl phosphate isomers exhibit complex interactions with estrogen signaling pathways,
acting as both antagonists to the classical estrogen receptor alpha (ERa) and agonists to the G
protein-coupled estrogen receptor (GPER).[4][5]

Interaction with Estrogen Receptor Alpha (ERa)
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Studies have demonstrated that tri-o-cresyl phosphate (ToCP), tri-m-cresyl phosphate (TmCP),
and tri-p-cresyl phosphate (TpCP) can act as ERa antagonists.[4] This antagonistic activity
suggests that these compounds can interfere with the normal physiological functions mediated
by ERa. In vitro studies have shown that TOCP can act as a potent ligand for ERa, potentially
promoting tumor growth and metastasis in breast cancer cell lines by altering the expression of
ESR1-regulated genes.[6][7] Another study investigating a commercial TCP mixture also
identified it as an ER antagonist.[8]

G Protein-Coupled Estrogen Receptor (GPER) Agonism

In contrast to their effects on ERa, all three TCP isomers (ToCP, TmCP, and TpCP) have been
shown to have agonistic activity on GPER.[4] This activation of GPER can trigger downstream
signaling cascades, including the promotion of cell migration in breast cancer cell lines.[4]
Notably, the isomers exhibit different modes of action in GPER-mediated pathways. Both ToCP
and TpCP activate GPER-mediated cyclic AMP (cAMP) production and calcium mobilization.[4]
Conversely, TmCP only triggers GPER-mediated calcium mobilization, indicating a distinct
interaction with the receptor.[4] Molecular docking studies suggest that the ortho-position of the
alkyl substitution in TOCP may contribute to its higher activity in activating GPER-mediated
pathways.[4]

Quantitative Data on Estrogenic Effects
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Effects on Steroidogenesis

TCP isomers have been shown to disrupt steroidogenesis, the process of hormone synthesis.

In Vitro Studies with H295R Cells
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The human H295R adrenocortical carcinoma cell line is a widely used in vitro model for
assessing effects on steroidogenesis as it expresses all the key enzymes required for the
synthesis of corticosteroids and sex steroids.[9] Studies have shown that a commercial TCP
mixture can increase the production of both 173-estradiol (E2) and testosterone (T) in H295R
cells.[8] This was accompanied by the up-regulation of four major steroidogenic genes and the
down-regulation of two sulfotransferase genes.[8]

In Vivo and Other In Vitro Findings

In MA-10 mouse tumor Leydig cells, a commercial mixture of tricresyl phosphate was found to
significantly increase basal progesterone production at a concentration of 10 uM.[10] However,
tri-o-cresyl phosphate (ToCP) alone had no effect on basal progesterone production but did
decrease luteinizing hormone (LH)-stimulated steroid production.[10] In zebrafish, exposure to
a TCP mixture led to significant increases in plasma T and E2 concentrations in females, while
in males, T and 11-ketotestosterone (11-KT) decreased, and E2 increased.[8]

Quantitative Data on Steroidogenesis
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Reproductive Toxicity

Animal studies have demonstrated the reproductive toxicity of TCP, affecting both male and
female fertility.

Effects on Male Reproductive System

In male Long-Evans rats, oral administration of a TCP mixture (containing less than 9.0%
ToCP) resulted in decreased sperm concentration, motility, and progressive movement at a
dose of 200 mg/kg/day.[1][12] A dose-dependent increase in abnormal sperm morphology was
also observed.[1][12] Histopathological changes were noted in the testes and epididymides.[12]
[13] In Swiss (CD-1) mice, a continuous breeding protocol with TCP mixed in the feed revealed
dose-related seminiferous tubule atrophy and decreased testis and epididymal weights in high-
dose males.[10][14]

Effects on Female Reproductive System

In female Long-Evans rats, exposure to the same TCP mixture severely decreased the number
of females delivering live young, and litter size and pup viability were reduced at the highest
dose (400 mg/kg/day).[1][12] Histopathological changes were also observed in the ovaries.[12]
[13] In Swiss (CD-1) mice, a crossover mating trial indicated that TCP impaired fertility in both
sexes, with a more pronounced effect in females.[14] Long-term exposure of zebrafish to
environmentally relevant concentrations of TmCP led to a decrease in the cumulative number
of eggs.[11]

Quantitative Data on Reproductive Toxicity
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Thyroid System Disruption

There is emerging evidence that TCP can interfere with the thyroid hormone system. Some
studies suggest that certain organophosphate flame retardants, including tricresyl phosphate
(referred to as TMPP in one study), can exhibit antagonistic activity on the thyroid hormone
receptor beta (TR).[15] This antagonistic action may be due to the direct binding of these
compounds to the receptor.[15]

Experimental Protocols

Yeast Two-Hybrid Assay for ERa Activity

o Principle: This assay detects protein-protein interactions, in this case, the ligand-induced
interaction of the ERa ligand-binding domain (LBD) with a coactivator peptide.

o Methodology:

o Saccharomyces cerevisiae strain Y190, co-transformed with plasmids expressing the
GAL4 DNA-binding domain fused to the human ERa LBD and the GAL4 activation domain
fused to a coactivator peptide, is used.

o Yeast cells are grown in a selective medium lacking tryptophan and leucine.

o Cells are then exposed to various concentrations of the test compounds (TCP isomers) in
the presence of a known ERa agonist (e.g., 173-estradiol).

o The antagonistic activity is determined by measuring the inhibition of 3-galactosidase
activity, which is induced by the agonist, using a colorimetric substrate such as o-
nitrophenyl-B-D-galactopyranoside (ONPG).

o Adecrease in [3-galactosidase activity in the presence of the test compound indicates ERa
antagonism.[4]

GPER-Mediated Calcium Mobilization Assay

e Principle: Activation of GPER, a G protein-coupled receptor, leads to an increase in
intracellular calcium concentration ([Ca2*]i). This assay measures this increase to determine
the agonistic activity of test compounds on GPER.
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o Methodology:

o Human breast cancer cells (e.g., MCF-7 or SKBR3) are cultured in an appropriate
medium.

o Cells are seeded in 96-well plates and allowed to attach.

o Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer

solution.
o After an incubation period, the cells are washed to remove the excess dye.
o The baseline fluorescence is measured using a fluorescence plate reader.

o Test compounds (TCP isomers) are added to the wells, and the change in fluorescence
intensity is monitored over time.

o Anincrease in fluorescence indicates a rise in intracellular calcium, signifying GPER
activation.[4]

H295R Steroidogenesis Assay

e Principle: The H295R cell line is used to assess a chemical's potential to disrupt the
synthesis of steroid hormones. The production of key hormones like testosterone and 17f3-
estradiol is measured after exposure to the test compound.

o Methodology:

o H295R cells are cultured in a 1:1 mixture of DMEM/F12 medium supplemented with Nu-
Serum and ITS+ Premix.[9]

o Cells are seeded in 24-well or 96-well plates and allowed to acclimate.[9][16]

o The culture medium is replaced with fresh medium containing various concentrations of
the test compounds (TCP isomers), a solvent control, and positive controls (e.g., forskolin
to stimulate steroidogenesis, and known inhibitors/inducers).[9][16]

o Cells are exposed for 48 hours.[9][16]
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o After exposure, the culture medium is collected for hormone analysis using methods such
as ELISA or LC-MS/MS to quantify testosterone and 17(3-estradiol levels.[9][16]

o Cell viability is assessed in the wells after medium collection to ensure that observed
effects on hormone levels are not due to cytotoxicity.[9][16]

Continuous Breeding Protocol for Reproductive Toxicity
in Mice
¢ Principle: This protocol evaluates the effects of a test substance on the reproductive

performance of mice over a continuous period of cohabitation, allowing for the assessment
of cumulative toxicity.

o Methodology:

o

Swiss (CD-1) mice are used as the animal model.[14]

o The test compound (TCP) is mixed into the feed at various concentrations (e.g., 0, 0.05,
0.1, and 0.2% by weight).[14]

o Breeding pairs (FO generation) are continuously housed together for a defined period
(e.q., 98 days).[14]

o Endpoints monitored during this period include the number of litters per pair, the number of
pups per litter, the proportion of pups born alive, and pup weight.[14]

o At the end of the breeding period, the FO adults can be necropsied for histopathological
examination of reproductive organs.[14]

o A crossover mating trial can be conducted, where treated males are mated with control
females and vice versa, to distinguish between male and female-mediated effects.[14]

o The last litter (F1 generation) can be raised to maturity and mated to assess the
reproductive performance of the subsequent generation.[14]

Signaling Pathways and Experimental Workflows
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Caption: GPER signaling pathway activated by TCP isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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